3-Methylthietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylthietane is an organic compound with the molecular formula C₄H₈S. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by a sulfur atom incorporated into a strained ring system, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylthietane can be synthesized through various methods, including:
Intermolecular Nucleophilic Thioetherification: This involves the reaction of 1,3-dihaloalkanes or sulfonates with sodium sulfide.
Photochemical [2 + 2] Cycloadditions: This method uses alkenes and thiocarbonyl compounds to form the thietane ring.
Ring Contractions and Expansions: These methods involve the transformation of larger or smaller ring systems into the thietane structure.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthietane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Sodium sulfide, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted thietanes.
Scientific Research Applications
3-Methylthietane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylthietane involves its interaction with various molecular targets. The strained ring system of thietanes makes them reactive intermediates in organic synthesis. They can participate in ring-opening reactions, leading to the formation of more stable products. The sulfur atom in the ring can also engage in coordination with metal ions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
- 2,2-Dimethylthietane
- 2-Ethylthietane
- cis-2,3-Dimethylthietane
- trans-2,3-Dimethylthietane
- cis-2,4-Dimethylthietane
- trans-2,4-Dimethylthietane
- 2-Isopropylthietane
- 2-n-Propylthietane
- cis-2-Ethyl-3-Methylthietane
- trans-2-Ethyl-3-Methylthietane
- 2-n-Pentylthietane .
Uniqueness: 3-Methylthietane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of a methyl group at the third position of the thietane ring distinguishes it from other thietane derivatives and affects its behavior in chemical reactions and applications .
Properties
CAS No. |
22438-40-0 |
---|---|
Molecular Formula |
C4H8S |
Molecular Weight |
88.17 g/mol |
IUPAC Name |
3-methylthietane |
InChI |
InChI=1S/C4H8S/c1-4-2-5-3-4/h4H,2-3H2,1H3 |
InChI Key |
AICMILUQCQAHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.